molecular formula C20H24N2O2 B11346927 1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}butan-1-ol

1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}butan-1-ol

Cat. No.: B11346927
M. Wt: 324.4 g/mol
InChI Key: SJCAOTMDOXCQGJ-UHFFFAOYSA-N
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Description

1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}butan-1-ol: , also known by its chemical formula C17H19N3O, is a compound with interesting properties. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and how it compares to similar compounds.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 2-(2-methylphenoxy)ethylamine with 1H-benzimidazole-2-carboxylic acid . The reaction typically occurs under acidic conditions, resulting in the formation of the desired product.

Industrial Production: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and scalability are crucial considerations.

Chemical Reactions Analysis

Reactivity: 1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}butan-1-ol can undergo various chemical reactions:

    Oxidation: It may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction can yield the corresponding alcohol or amine.

    Substitution: Substitution reactions at the benzimidazole ring or the alkyl chain are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are employed.

    Substitution: Various alkylating agents or nucleophiles can be used for substitution reactions.

Major Products: The specific products depend on the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction leads to alcohols or amines.

Scientific Research Applications

1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}butan-1-ol finds applications in:

    Medicine: It may exhibit pharmacological activity, making it relevant for drug development.

    Biology: Researchers study its effects on cellular processes and biological pathways.

    Chemistry: It serves as a building block for more complex molecules.

    Industry: Its unique properties may be harnessed in materials science or catalysis.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular signaling pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

1-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]butan-1-ol

InChI

InChI=1S/C20H24N2O2/c1-3-8-18(23)20-21-16-10-5-6-11-17(16)22(20)13-14-24-19-12-7-4-9-15(19)2/h4-7,9-12,18,23H,3,8,13-14H2,1-2H3

InChI Key

SJCAOTMDOXCQGJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3C)O

Origin of Product

United States

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